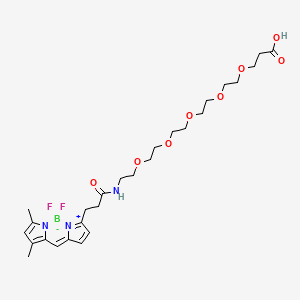

BDP FL-PEG5-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C27H40BF2N3O8 |

|---|---|

Molecular Weight |

583.4 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C27H40BF2N3O8/c1-21-19-22(2)32-25(21)20-24-4-3-23(33(24)28(32,29)30)5-6-26(34)31-8-10-38-12-14-40-16-18-41-17-15-39-13-11-37-9-7-27(35)36/h3-4,19-20H,5-18H2,1-2H3,(H,31,34)(H,35,36) |

InChI Key |

VSTRTPYBEMVINA-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

BDP FL-PEG5-acid: A Technical Guide for Researchers

Introduction: BDP FL-PEG5-acid is a versatile fluorescent labeling reagent and linker molecule designed for a wide range of applications in biological research and drug development. It incorporates the highly efficient and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 5-unit polyethylene glycol (PEG5) spacer, and a terminal carboxylic acid group. This unique combination of features makes it an invaluable tool for researchers seeking to fluorescently label biomolecules, enhance the solubility of hydrophobic compounds, and construct advanced molecular probes such as Proteolysis Targeting Chimeras (PROTACs).

The BDP FL core provides exceptional brightness and photostability, making it a superior alternative to traditional green fluorescent dyes like fluorescein (FITC). The PEG5 spacer not only increases the water solubility of the molecule and its conjugates but also provides a flexible linker arm that can mitigate steric hindrance in binding assays. The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules through standard and efficient coupling chemistries.

This technical guide provides an in-depth overview of the properties, applications, and experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Core Properties and Specifications

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. Proper storage and handling are crucial for maintaining the integrity and reactivity of the compound.

| Property | Value |

| IUPAC Name | 1-(5,5-difluoro-7,9-dimethyl-5H-4λ⁴,5λ⁴-dipyrrolo[1,2-c:2',1'-f][1][2][3]diazaborinin-3-yl)-3-oxo-7,10,13,16,19-pentaoxa-4-azadocosan-22-oic acid[1][4] |

| CAS Number | 2093197-98-7 |

| Chemical Formula | C₂₇H₄₀BF₂N₃O₈ |

| Molecular Weight | 583.44 g/mol |

| Purity | >95% (typically confirmed by HPLC and/or NMR) |

| Solubility | Soluble in DMSO, DMF, and DCM; low solubility in water. |

| Appearance | Orange solid (or as specified by the supplier). |

| Storage Conditions | Store at -20°C in the dark. It is recommended to desiccate the product. The compound is stable for several weeks at ambient temperature during shipping. |

Fluorescent Properties and Comparison

BDP FL is renowned for its excellent photophysical properties, which often surpass those of other commonly used green fluorescent dyes. The table below provides a quantitative comparison.

| Property | BDP FL | Fluorescein (FITC) | Alexa Fluor™ 488 | EGFP (Enhanced Green Fluorescent Protein) |

| Excitation Maximum (λex) | ~503 nm | ~491 nm | ~496 nm | ~488 nm |

| Emission Maximum (λem) | ~509 nm | ~516 nm | ~519 nm | ~507 nm |

| Molar Extinction Coeff. (ε) | ~80,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ | ~73,000 M⁻¹cm⁻¹ | ~55,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.9 | ~0.7-0.9 (pH dependent) | ~0.92 | ~0.60 |

| Photostability | High | Low | High | Moderate |

| pH Sensitivity | Relatively insensitive | High (fluorescence decreases at lower pH) | Low | Moderate |

Experimental Protocols

Protein Labeling via EDC/NHS Coupling

The terminal carboxylic acid of this compound can be conjugated to primary amines (e.g., lysine residues on a protein) using a two-step carbodiimide coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This method first activates the carboxylic acid to form a more stable amine-reactive NHS ester, which then reacts with the primary amine to form a stable amide bond.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0 for activation; 0.1 M phosphate buffer, pH 7.2-8.0 for conjugation).

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the protein of interest in the activation buffer at a concentration of 2-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in the activation buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with the activation buffer.

-

Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the this compound.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation to Protein:

-

Adjust the pH of the protein solution to 7.2-8.0 by adding the conjugation buffer.

-

Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the labeling reagent to the protein is a common starting point for optimization.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

-

Purify the labeled protein from excess dye and reaction byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~503 nm (for BDP FL).

-

Synthesis of a Fluorescent PROTAC

This compound is an ideal linker for the synthesis of fluorescent PROTACs, enabling the visualization and tracking of the PROTAC molecule in cellular assays. The following is a representative protocol for synthesizing a PROTAC where the this compound linker connects a warhead (targeting the protein of interest) and an E3 ligase ligand.

Materials:

-

Warhead with a free amine group

-

E3 ligase ligand with a free amine group

-

This compound

-

Peptide coupling reagents (e.g., HATU, PyBOP)

-

Anhydrous DMF

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Boc-protected amine-PEG linker (if needed for modular synthesis)

-

Preparative HPLC for purification

Procedure (Modular Approach):

-

Coupling of this compound to the Warhead:

-

Dissolve the this compound (1.0 eq) in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

-

Add the amine-containing warhead (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the warhead-linker conjugate by preparative HPLC.

-

-

Coupling of the Warhead-Linker Conjugate to the E3 Ligase Ligand:

-

The purified warhead-linker conjugate will have a terminal carboxylic acid from the this compound. This can now be coupled to the amine-containing E3 ligase ligand using the same peptide coupling chemistry described in step 1.

-

Dissolve the warhead-linker conjugate (1.0 eq) in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

-

Add the amine-containing E3 ligase ligand (1.1 eq).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

-

Purification and Characterization:

-

Purify the final fluorescent PROTAC by preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

-

Visualizations

EDC/NHS Coupling Mechanism

Caption: Mechanism of EDC/Sulfo-NHS mediated amide bond formation.

Protein Labeling Workflow

Caption: Experimental workflow for protein labeling with this compound.

PROTAC Mechanism of Action

Caption: Signaling pathway of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow

Caption: Modular workflow for the synthesis of a fluorescent PROTAC.

References

An In-depth Technical Guide to BDP FL-PEG5-acid for Researchers and Drug Development Professionals

Introduction: BDP FL-PEG5-acid is a versatile fluorescent labeling reagent comprising a bright and photostable boron-dipyromethene (BDP FL) fluorophore linked to a hydrophilic 5-unit polyethylene glycol (PEG) spacer that terminates in a carboxylic acid. This combination of properties makes it an invaluable tool in various life science and drug development applications, including fluorescence microscopy, immunoassays, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[1][2] The BDP FL core offers exceptional brightness and photostability, serving as a robust alternative to traditional fluorophores like fluorescein.[3] The PEG5 linker enhances aqueous solubility and membrane permeability of the conjugate, minimizing aggregation and non-specific binding. The terminal carboxylic acid provides a reactive handle for covalent attachment to a wide range of biomolecules.

Core Compound Specifications

The physicochemical and spectroscopic properties of this compound are summarized below, providing essential data for its application in experimental design.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₀BF₂N₃O₈ | |

| Molecular Weight | 583.44 g/mol | |

| CAS Number | 2093197-98-7 | |

| IUPAC Name | 1-(5,5-difluoro-7,9-dimethyl-5H-4λ⁴,5λ⁴-dipyrrolo[1,2-c:2',1'-f]diazaborinin-3-yl)-3-oxo-7,10,13,16,19-pentaoxa-4-azadocosan-22-oic acid | |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | |

| Storage Conditions | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Store in a dry, dark environment. |

Chemical Structure and Bioconjugation Principle

The structure of this compound consists of three key functional domains: the BDP FL fluorophore, the PEG5 linker, and the terminal carboxylic acid. The carboxylic acid can be chemically activated to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines on biomolecules, such as the lysine residues on an antibody.

Figure 1: Functional domains of the this compound molecule.

Experimental Protocols

The following protocols provide a general framework for the activation of this compound and its subsequent conjugation to an antibody. Optimization may be required for specific applications and biomolecules.

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the conversion of the terminal carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Argon or Nitrogen gas

-

Stir plate and magnetic stir bar

-

Ice bath

Procedure:

-

In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of N-hydroxysuccinimide (NHS) to the solution and stir until dissolved.

-

Cool the reaction mixture in an ice bath.

-

Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) to the cooled solution.

-

Allow the reaction to stir in the ice bath for 2 hours, then let it warm to room temperature and stir for an additional 4-24 hours.

-

A white precipitate of dicyclohexylurea (DCU), a byproduct, will form. Remove the DCU by filtration.

-

The resulting solution contains the BDP FL-PEG5-NHS ester and should be used immediately for bioconjugation as NHS esters are moisture-sensitive.

Protocol 2: Conjugation of BDP FL-PEG5-NHS Ester to an Antibody

This protocol outlines the labeling of an antibody with the freshly prepared BDP FL-PEG5-NHS ester.

Materials:

-

Antibody to be labeled (in a primary amine-free buffer, e.g., PBS)

-

Freshly prepared BDP FL-PEG5-NHS ester solution in DMF or DMSO

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Antibody: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

Prepare the Dye Solution: Immediately before use, prepare a stock solution of the BDP FL-PEG5-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the NHS ester solution to the antibody solution. The final concentration of organic solvent should be kept low (<10%) to avoid denaturation of the antibody.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C, protected from light.

-

Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.

-

Determine Degree of Labeling (DOL): The DOL (the average number of dye molecules per antibody) can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 503 nm (for the BDP FL dye).

Experimental and Application Workflows

The versatility of this compound allows for its integration into various experimental workflows, most notably in the preparation of fluorescently labeled antibodies for use in cellular imaging and immunoassays.

Figure 2: Workflow for antibody conjugation with this compound.

Once conjugated, the fluorescent antibody can be used to visualize specific targets in cells or tissues. For example, an antibody targeting a cell surface receptor can be used to study receptor trafficking or to identify cells expressing the receptor.

Figure 3: A potential signaling/trafficking pathway investigated using a BDP FL-labeled antibody.

References

An In-depth Technical Guide to BDP FL-PEG5-acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of BDP FL-PEG5-acid, a fluorescent linker molecule increasingly utilized in biomedical research and drug discovery.

Core Properties of this compound

This compound is a versatile chemical tool that incorporates a bright and photostable green-fluorescent BODIPY™ FL (BDP FL) dye, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique combination of features makes it an ideal reagent for a variety of bioconjugation applications, particularly in the development of fluorescently labeled biomolecules and targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras).[1][2] The hydrophilic PEG spacer enhances water solubility and membrane permeability of the conjugated molecule.[3]

Physicochemical and Photophysical Data

The properties of this compound and its core fluorophore are summarized in the tables below. The photophysical data are based on values reported for structurally similar BDP FL derivatives and provide a reliable estimate for experimental planning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2093197-98-7 | [1] |

| Molecular Formula | C₂₇H₄₀BF₂N₃O₈ | [4] |

| Molecular Weight | 583.44 g/mol | |

| Appearance | To be determined | |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |

Table 2: Photophysical Properties of the BDP FL Fluorophore

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~504 nm | |

| Emission Maximum (λem) | ~514 nm | |

| Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 (estimated) | |

| Color | Green |

Key Applications and Experimental Protocols

The terminal carboxylic acid on this compound allows for its covalent conjugation to primary amines on target molecules, such as proteins, peptides, or amine-modified oligonucleotides, through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry.

Bioconjugation via EDC/NHS Chemistry

This protocol describes the two-step activation of the carboxylic acid on this compound with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester, followed by conjugation to an amine-containing molecule of interest (e.g., a protein).

Materials:

-

This compound

-

Molecule of interest (protein, peptide, etc.) with a primary amine

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1.5 M Hydroxylamine, pH 8.5

-

Anhydrous DMSO or DMF

-

Desalting columns or dialysis equipment for purification

Protocol:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Prepare your amine-containing molecule in the Coupling Buffer.

-

Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

-

Add a molar excess of EDC and NHS to the this compound solution (a 2-5 fold molar excess is a good starting point).

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive NHS ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Add the activated this compound solution to your protein solution in the Coupling Buffer. The optimal molar ratio of the activated linker to the protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purify the fluorescently labeled conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography, equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BDP FL (~504 nm).

-

References

An In-Depth Technical Guide to BDP FL-PEG5-acid: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDP FL-PEG5-acid is a versatile fluorophore-linker conjugate that is gaining prominence in biomedical research and drug development. This technical guide delves into the core mechanism of action of this compound, its physicochemical properties, and its applications in cellular imaging and advanced therapeutic modalities. Detailed experimental protocols and quantitative data are provided to facilitate its integration into research workflows.

Introduction

This compound is a specialized chemical probe consisting of three key components: a boron-dipyromethene (BDP FL) core, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The BDP FL core provides a bright and stable green fluorescence, making it an excellent reporter molecule for a variety of biological assays.[1][2] The hydrophilic 5-unit PEG spacer enhances aqueous solubility and membrane permeability, crucial for applications in biological systems.[3][4] The terminal carboxylic acid provides a reactive handle for conjugation to a wide range of biomolecules, including proteins, peptides, and small molecule drugs.

Physicochemical Properties

The unique combination of a photostable fluorophore and a flexible, hydrophilic linker endows this compound with a desirable set of properties for biological applications. A summary of its key physicochemical characteristics is presented in Table 1.

| Property | Value | Reference |

| Fluorophore | BDP FL (BODIPY FL) | [2] |

| Excitation Maximum (λex) | ~503 nm | |

| Emission Maximum (λem) | ~509 nm | |

| Molecular Weight | ~583.4 g/mol | |

| Appearance | Orange Solid | |

| Solubility | Soluble in DMSO, DMF |

Core Mechanism of Action

The primary mechanism of action of this compound is to serve as a highly sensitive fluorescent tracer. Its functionality is realized upon conjugation to a target-specific molecule. The inherent fluorescence of the BDP FL core allows for the visualization and quantification of the conjugated molecule's localization, trafficking, and binding events within biological systems.

Cellular Uptake

The PEGylated nature of this compound generally facilitates its passive diffusion across cellular membranes. However, when conjugated to larger molecules or nanoparticles, the primary mechanism of cellular entry is often through endocytosis. The specific endocytic pathway can be influenced by the nature of the conjugated biomolecule and the cell type.

Key Applications and Experimental Protocols

This compound is a versatile tool with applications spanning cellular imaging, drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).

Live-Cell Imaging

This compound can be conjugated to antibodies, peptides, or small molecules to track their dynamic behavior in living cells.

Experimental Protocol: Live-Cell Imaging of an Antibody-Drug Conjugate (ADC)

This protocol is adapted from a general procedure for imaging ADC internalization.

-

Cell Culture: Plate cells of interest in a glass-bottom imaging dish and culture overnight to allow for adherence.

-

ADC-BDP FL-PEG5-acid Conjugation: Conjugate this compound to the antibody of interest using standard EDC/NHS chemistry to activate the carboxylic acid for reaction with primary amines on the antibody. Purify the conjugate using size-exclusion chromatography.

-

Cell Labeling: Treat the cells with the ADC-BDP FL-PEG5-acid conjugate at a final concentration of 1-10 µg/mL in pre-warmed imaging medium.

-

Image Acquisition: Acquire images at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microscope equipped with a filter set appropriate for BDP FL (Excitation: ~488 nm, Emission: ~510 nm).

-

Image Analysis: Quantify the intracellular fluorescence intensity over time to determine the rate of ADC internalization.

Fluorescence Polarization Assays

Fluorescence polarization (FP) is a powerful technique to study molecular interactions in solution. This compound, with its relatively long fluorescence lifetime, is well-suited as a tracer in FP assays.

Experimental Protocol: Competitive Binding FP Assay

This protocol provides a general framework for a competitive binding assay.

-

Reagent Preparation:

-

Prepare a stock solution of the this compound labeled ligand (tracer) in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare a stock solution of the protein of interest (receptor) in the same buffer.

-

Prepare serial dilutions of the unlabeled competitor compound.

-

-

Assay Setup: In a 384-well black plate, add the tracer, receptor, and competitor compound to a final volume of 20 µL.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for BDP FL.

-

Data Analysis: Plot the fluorescence polarization values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

| Parameter | Description |

| Tracer Concentration | Typically at or below the Kd of the tracer-receptor interaction. |

| Receptor Concentration | Should result in a significant shift in polarization upon tracer binding. |

| IC50 | Concentration of competitor that displaces 50% of the bound tracer. |

PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can be incorporated into a PROTAC to facilitate the study of ternary complex formation.

Application in Ternary Complex Formation Assays

A this compound labeled PROTAC can be used in in-cell or biochemical assays, such as NanoBRET or FRET, to monitor the formation of the Target Protein-PROTAC-E3 Ligase ternary complex. The increase in BRET or FRET signal upon complex formation provides a quantitative measure of the PROTAC's efficacy in bringing the two proteins together.

Conclusion

This compound is a powerful and versatile tool for researchers in cell biology and drug discovery. Its excellent photophysical properties, coupled with a biocompatible linker and a reactive handle for conjugation, enable a wide range of applications from high-resolution cellular imaging to the characterization of novel therapeutic agents. The experimental frameworks provided in this guide serve as a starting point for the successful implementation of this compound in diverse research settings.

References

BDP FL Fluorophore: A Comprehensive Technical Guide for Advanced Cellular Imaging and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the BDP FL (BODIPY FL) fluorophore, a versatile and robust tool for a wide range of applications in cellular imaging and analysis. This guide details its core spectral and photophysical properties, provides detailed experimental protocols for its use in key methodologies, and visualizes complex biological pathways and experimental workflows.

Core Properties of BDP FL Fluorophore

BDP FL is a highly efficient and photostable green fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores.[1][2] Its fluorescence emission is bright and narrow, making it an excellent alternative to traditional fluorophores like fluorescein (FITC) for demanding applications.[3][4] Key advantages of BDP FL include its high fluorescence quantum yield, which often approaches unity even in aqueous environments, and a high molar extinction coefficient, contributing to its exceptional brightness.[5]

One of the most significant advantages of BDP FL is its relative insensitivity to environmental factors such as solvent polarity and pH, ensuring stable and predictable fluorescence across a variety of experimental conditions. Furthermore, BDP FL exhibits a relatively long excited-state lifetime, typically 5 nanoseconds or longer, which is beneficial for fluorescence polarization-based assays. Its hydrophobic nature makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures within cells.

Quantitative Photophysical and Spectral Data

The following table summarizes the key quantitative properties of the BDP FL fluorophore and its common derivatives. These values are essential for instrument setup and experimental design.

| Property | Value | References |

| Excitation Maximum (λex) | ~502-503 nm | |

| Emission Maximum (λem) | ~509-512 nm | |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.92 - 0.97 | |

| Fluorescence Lifetime (τ) | ~5.4 - 7.2 ns | |

| Recommended Laser Line | 488 nm | |

| Common Emission Filter | 515/30 nm or 530/30 nm bandpass |

Experimental Protocols

This section provides detailed methodologies for common applications of the BDP FL fluorophore, including protein labeling, fluorescence microscopy for lipid droplet visualization, and flow cytometry.

Protocol 1: Labeling of Proteins with BDP FL NHS Ester

This protocol describes the covalent labeling of proteins containing primary amines (e.g., lysine residues) with BDP FL NHS ester.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

BDP FL NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare BDP FL NHS Ester Stock Solution: Immediately before use, dissolve the BDP FL NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add a 5-10 fold molar excess of the BDP FL NHS ester stock solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the fluorescently labeled protein.

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~503 nm (for BDP FL).

-

Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protocol 2: Staining of Lipid Droplets in Live Cells for Fluorescence Microscopy

This protocol details the use of BDP FL for visualizing neutral lipid droplets in live cells.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

BDP FL (or BODIPY 493/503 for specific lipid droplet staining)

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

PBS

Procedure:

-

Prepare Staining Solution: Prepare a 1 mM stock solution of BDP FL in anhydrous DMSO. From this, prepare a 1 µM working solution by diluting the stock in pre-warmed live-cell imaging medium.

-

Cell Preparation: Grow cells to the desired confluency.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the 1 µM BDP FL staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium or PBS.

-

Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image immediately using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~488 nm, Emission: ~515 nm).

Protocol 3: Cell Surface Staining for Flow Cytometry

This protocol outlines the use of a BDP FL-conjugated antibody for the detection of a cell surface antigen by flow cytometry.

Materials:

-

Cell suspension

-

BDP FL-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Viability dye (optional, e.g., Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them once with cold PBS. Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Antibody Incubation: Add the BDP FL-conjugated primary antibody to the cell suspension at the manufacturer's recommended concentration.

-

Incubation: Incubate for 30 minutes at 4°C, protected from light.

-

Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes).

-

Viability Staining (Optional): Resuspend the cells in Flow Cytometry Staining Buffer and add a viability dye according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer. Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for excitation and an appropriate emission filter (e.g., 530/30 nm bandpass).

Visualization of Signaling Pathways and Experimental Workflows

BDP FL and its derivatives are powerful tools for visualizing dynamic cellular processes. The following diagrams illustrate key applications in tracking signaling events.

Endocytic Trafficking of Fluorescently Labeled Lipids

BDP FL-labeled sphingolipids can be used to study their transport along the endocytic pathway. This allows for the visualization of lipid sorting and accumulation in various intracellular compartments.

Activity-Based Probing of Histidine Kinase Signaling

A BDP FL-labeled ATP analog (BDP FL-ATPγS) can serve as an activity-based probe for histidine kinases (HK). The fluorescent label is transferred to the HK upon autophosphorylation and can subsequently be transferred to a response regulator (RR), allowing for the visualization of phosphotransfer events.

GPCR Internalization and Trafficking

Fluorescently labeled ligands can be used to monitor the internalization and subsequent intracellular trafficking of G protein-coupled receptors (GPCRs) in real-time in living cells.

References

- 1. Quantitative visualization of endocytic trafficking through photoactivation of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of BODIPY-labeled sphingolipids to study membrane traffic along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Activity-Based Probe for Histidine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PEG5 Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of polyethylene glycol (PEG) linkers with five repeating ethylene glycol units (PEG5), focusing on their core functions and applications in bioconjugation. This document details the intrinsic properties of PEG5 linkers, their advantages in complex biological systems, and their pivotal role in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to Heterobifunctional PEG5 Linkers

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini, which allows for the sequential and specific conjugation of two distinct molecules.[1] The incorporation of a discrete PEG5 chain as a spacer offers several advantages in bioconjugation, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[1][] The defined length of the PEG5 linker provides precise control over the distance between the conjugated molecules, which is crucial for optimizing the biological activity and stability of complex bioconjugates.[1]

The fundamental structure of a heterobifunctional PEG linker allows for the connection of two distinct molecular entities, a principle widely applied in advanced therapeutic design.[1] PEG linkers are particularly attractive for conjugation due to their water solubility, lack of toxicity, and low immunogenicity.

Core Properties and Advantages of PEG5 Linkers

The inclusion of a PEG5 spacer in bioconjugation strategies imparts several beneficial properties to the final product. These advantages are summarized below:

| Property | Advantage in Bioconjugation |

| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can reduce aggregation. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water. |

| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, reducing the potential for adverse immune responses against the conjugate. |

| Defined Length | A discrete PEG5 linker provides precise spatial control (a specific, consistent distance) between the two conjugated molecules, which is critical for maintaining the biological activity of proteins and optimizing drug efficacy. |

| Flexibility | The PEG chain possesses significant rotational freedom, which can minimize steric hindrance between the conjugated molecules, potentially preserving their biological function. |

| Improved Pharmacokinetics | PEGylation can prolong the half-life of a bioconjugate by increasing its size, which can reduce renal clearance and protect it from enzymatic degradation. This leads to extended circulation time and sustained therapeutic effect. |

Applications in Bioconjugation

Heterobifunctional PEG5 linkers are instrumental in the development of sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability, efficacy, and safety of the ADC. PEG5 linkers can be incorporated to improve the solubility and pharmacokinetic profile of the ADC, and to allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.

The mechanism of action for an ADC utilizing a PEG5 linker is depicted below.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG5 linkers are often employed to provide the necessary length and flexibility for optimal ternary complex formation.

The mechanism of action for a PROTAC is illustrated in the following diagram.

Quantitative Data on PEG Linker Performance

The length of the PEG linker can significantly influence the pharmacokinetic properties of bioconjugates. While specific data for PEG5 is part of a broader trend, studies comparing ADCs with different PEG lengths have demonstrated that longer PEG chains can lead to improved exposure and decreased clearance.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.

| Linker | ADC Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~12 |

| PEG4 | ~8 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~4 |

This data suggests that a PEG5 linker would offer a reduction in clearance compared to no PEG or shorter PEG chains, thereby enhancing the pharmacokinetic profile of the ADC.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG5 linkers.

General Workflow for Bioconjugation

The diagram below outlines a typical workflow for a bioconjugation experiment using a heterobifunctional PEG5 linker.

Protocol for Bioconjugation using an NHS-PEG5-Maleimide Linker

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG5-maleimide linker.

Materials:

-

Antibody in phosphate-buffered saline (PBS)

-

NHS-PEG5-maleimide linker

-

Thiol-containing molecule

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Reaction of Antibody with NHS-PEG5-Maleimide:

-

Prepare a stock solution of the NHS-PEG5-maleimide linker in DMSO.

-

Adjust the pH of the antibody solution to 7.5-8.5 for optimal NHS ester reaction.

-

Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

-

Incubate the reaction for 1-2 hours at room temperature.

-

Remove excess, unreacted linker using a desalting column or dialysis, equilibrating with a suitable buffer (e.g., PBS pH 7.4).

-

-

Conjugation of Maleimide-Activated Antibody with Thiol-Containing Molecule:

-

Immediately add the thiol-containing molecule to the purified maleimide-activated antibody. A molar excess of the thiol molecule is typically used.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Purification and Characterization:

-

Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.

-

Assess the purity and determine the drug-to-antibody ratio (DAR) of the ADC using methods such as size-exclusion chromatography (SEC-HPLC) and mass spectrometry. For SEC-HPLC, a suitable mobile phase would be a phosphate buffer with NaCl, and detection at UV 280 nm.

-

Conclusion

Heterobifunctional PEG5 linkers are versatile and powerful tools in the field of bioconjugation. Their unique combination of hydrophilicity, biocompatibility, flexibility, and defined length allows for the creation of sophisticated bioconjugates with enhanced therapeutic properties. As demonstrated in their application for ADCs and PROTACs, PEG5 linkers play a critical role in optimizing the solubility, stability, and pharmacokinetic profiles of these advanced drug modalities. The experimental protocols provided offer a foundation for the synthesis, conjugation, and characterization of bioconjugates utilizing these valuable linkers, paving the way for further innovation in drug development.

References

BDP FL-PEG5-acid: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BDP FL-PEG5-acid, a fluorescent probe widely utilized in biological imaging and labeling. This document outlines the qualitative and semi-quantitative solubility of this compound in various solvents, details experimental protocols for solubility determination, and provides visual representations of its chemical properties and experimental workflows.

Core Solubility Profile

This compound is a derivative of the BODIPY FL dye, which is known for its bright and photostable fluorescence. The key structural features influencing its solubility are the hydrophobic BODIPY core and the hydrophilic polyethylene glycol (PEG) spacer. The PEGylation of the BODIPY FL dye with a five-unit PEG chain appended with a carboxylic acid significantly modifies its solubility profile, particularly in aqueous media.

Factors Influencing Solubility:

-

Solvent Polarity: The solubility of this compound is highly dependent on the polarity of the solvent. It exhibits good solubility in polar aprotic organic solvents and lower solubility in aqueous solutions.

-

pH: The terminal carboxylic acid group means that the solubility in aqueous solutions is pH-dependent. At higher pH values, the carboxylate form will be more prevalent, which can increase its aqueous solubility.

-

Aggregation: Like many fluorescent dyes, BDP FL derivatives can be prone to aggregation in aqueous solutions, especially at higher concentrations. This can lead to fluorescence quenching and an apparent decrease in solubility. The PEG chain helps to mitigate this effect.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound and its parent compound, BDP FL carboxylic acid. It is important to note that the term "soluble" is often used qualitatively by suppliers and may not represent the maximum saturation concentration.

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for creating concentrated stock solutions. |

| DMF (Dimethylformamide) | Soluble | Another suitable organic solvent for stock solutions. | |

| DCM (Dichloromethane) | Soluble | A non-polar organic solvent in which the compound is soluble. | |

| Water | Low Solubility | The PEG chain improves solubility relative to the parent dye, but it is not highly soluble.[1][2] | |

| BDP FL carboxylic acid | DMSO, DMF, Alcohols | Good | The parent dye is soluble in a range of polar organic solvents.[3] |

Experimental Protocols for Solubility Determination

While a specific, standardized protocol for this compound is not published, a general procedure for determining the solubility of fluorescent probes can be adapted. The following protocol outlines a method using UV-Vis spectrophotometry, which leverages the inherent chromophoric nature of the BDP FL dye.

Protocol: Spectrophotometric Determination of Aqueous Solubility

Objective: To determine the approximate aqueous solubility of this compound.

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q or equivalent)

-

Spectroscopic grade DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes (1.5 mL)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Preparation of a Concentrated Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1 mg).

-

Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

-

Preparation of a Calibration Curve:

-

Perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS) to create a series of standards with known concentrations (e.g., from 1 µM to 50 µM).

-

Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of BDP FL (typically around 503 nm) using the spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear in this concentration range (Beer-Lambert Law).

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube (e.g., 1 mg in 1 mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Incubate the suspension at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours), with continuous gentle agitation.

-

After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

-

Dilute the supernatant with the aqueous buffer as necessary to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to calculate the solubility of this compound in the aqueous buffer.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a fluorescent compound like this compound using a spectrophotometric method.

Caption: Workflow for Spectrophotometric Solubility Determination.

Chemical Structure and Solubility Characteristics

The chemical structure of this compound dictates its solubility. The diagram below highlights the hydrophobic and hydrophilic regions of the molecule.

References

An In-depth Technical Guide to BDP FL-PEG5-acid

CAS Number: 2093197-98-7

This technical guide provides a comprehensive overview of BDP FL-PEG5-acid, a green fluorescent dye widely utilized by researchers, scientists, and drug development professionals for bioconjugation and cellular imaging applications.

Core Properties and Specifications

This compound is a fluorescent labeling reagent characterized by a BODIPY FL (BDP FL) fluorophore linked to a carboxylic acid via a five-unit polyethylene glycol (PEG) spacer.[1][2][3][4] This structure imparts desirable physicochemical properties, including high fluorescence quantum yield, a large extinction coefficient, and enhanced water solubility, making it an excellent tool for labeling biomolecules.[2] The PEG spacer also contributes to increased membrane permeability.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2093197-98-7 | |

| Chemical Formula | C27H40BF2N3O8 | |

| Molecular Weight | 583.44 g/mol | |

| Appearance | To be determined | |

| Purity | >95% | |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water. | |

| Storage Conditions | Store at -20°C, protected from light. |

Fluorescence Properties

The spectral characteristics of this compound are primarily determined by the BDP FL fluorophore. The following data, based on the closely related BDP FL and BDP FL-PEG5-azide compounds, provide a reliable reference.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~503 nm | |

| Emission Maximum (λem) | ~509 nm | |

| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 |

Experimental Protocols: Bioconjugation to Amine-Containing Biomolecules

This compound, bearing a terminal carboxylic acid, can be covalently conjugated to primary amines (e.g., lysine residues in proteins) on biomolecules. This process typically involves a two-step reaction: activation of the carboxylic acid and subsequent reaction with the amine.

Activation of this compound with EDC and NHS

This protocol describes the conversion of the carboxylic acid group to a more reactive N-hydroxysuccinimidyl (NHS) ester.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel (e.g., microcentrifuge tube)

-

Stirring/mixing equipment

Procedure:

-

Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction.

-

Add NHS and EDC: To the this compound solution, add a molar excess of NHS (typically 1.1-1.5 equivalents) followed by a molar excess of EDC (typically 1.1-1.5 equivalents).

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. The reaction mixture can be gently stirred or vortexed intermittently.

-

Use immediately: The resulting BDP FL-PEG5-NHS ester is sensitive to hydrolysis and should be used immediately for the conjugation reaction.

Conjugation of Activated BDP FL-PEG5-NHS Ester to Proteins

This protocol outlines the labeling of a protein with the freshly prepared BDP FL-PEG5-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

-

Freshly prepared BDP FL-PEG5-NHS ester solution

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in a suitable amine-free buffer.

-

Add Activated Dye: While gently stirring or vortexing the protein solution, slowly add a calculated molar excess of the BDP FL-PEG5-NHS ester solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, but the optimal ratio should be determined experimentally.

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quench Reaction (Optional): To stop the labeling reaction, add a quenching reagent to react with any unreacted NHS ester. Incubate for an additional 30-60 minutes.

-

Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography. The first colored band to elute will be the fluorescently labeled protein.

-

Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~503 nm).

Visualizations

Chemical Activation Workflow

Caption: Activation of the carboxylic acid on this compound to an NHS ester.

Bioconjugation Experimental Workflow

Caption: A typical experimental workflow for labeling proteins with this compound.

Applications in Research and Drug Development

The primary application of this compound is in the fluorescent labeling of biomolecules for various research and drug development purposes. Its use has been noted in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated as a fluorescent tag to facilitate the study of PROTAC distribution and mechanism of action. The high photostability of the BDP FL core makes it particularly suitable for fluorescence microscopy and other imaging applications where repeated excitation is required.

References

In-Depth Technical Guide to BDP FL-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP FL-PEG5-acid, a fluorescent linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. The guide details its core properties, a representative experimental protocol for its application in bioconjugation, and a visualization of its role in the Proteolysis Targeting Chimera (PROTAC) workflow.

Core Properties of this compound

This compound is a specialized chemical compound featuring a bright, photostable green-fluorescent BODIPY™ FL (BDP FL) dye. This dye is conjugated to a five-unit polyethylene glycol (PEG) spacer, which terminates in a carboxylic acid group. This unique structure provides a combination of excellent fluorescence properties with enhanced hydrophilicity, making it a valuable tool for labeling and tracking biomolecules.[1] The PEG spacer increases water solubility and membrane permeability of the molecules it is attached to.[1][2][3][4]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 583.44 g/mol | |

| Chemical Formula | C₂₇H₄₀BF₂N₃O₈ | |

| CAS Number | 2093197-98-7 | |

| Excitation Maximum (BDP FL Core) | ~502-504 nm | |

| Emission Maximum (BDP FL Core) | ~511-514 nm | |

| Appearance | Orange solid | |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |

Experimental Protocol: Amine Conjugation

The terminal carboxylic acid of this compound allows for its covalent attachment to primary amine groups on biomolecules, such as the lysine residues of proteins or amine-functionalized small molecules. This is typically achieved by first activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines.

Objective: To fluorescently label an amine-containing molecule (e.g., a protein, peptide, or amine-modified oligonucleotide) with this compound.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Procedure:

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to create a 10 mM solution of the activated linker.

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the BDP FL-PEG5-NHS ester.

-

-

Preparation of the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete in the reaction.

-

-

Conjugation Reaction:

-

Slowly add a 10- to 20-fold molar excess of the activated BDP FL-PEG5-NHS ester solution to the solution of the amine-containing molecule with gentle stirring.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the fluorescently labeled conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the purified conjugate, which can be identified by its fluorescence.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the excitation maximum of BDP FL (~503 nm).

-

Visualization of Application in PROTAC Workflow

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, it can serve as the fluorescently tagged linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The fluorescence of the BDP FL moiety allows for the tracking and quantification of the PROTAC's interaction with cells and its biological activity.

Caption: PROTAC-mediated protein degradation workflow.

References

Methodological & Application

Application Notes and Protocols for BDP FL-PEG5-acid Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL is a bright and photostable green-fluorescent dye belonging to the BODIPY family of fluorophores. It is characterized by a high extinction coefficient, high fluorescence quantum yield, and narrow emission bandwidth, making it an excellent choice for various fluorescence-based biological applications.[1][2] BDP FL-PEG5-acid is a derivative that includes a five-unit polyethylene glycol (PEG) spacer, which enhances its water solubility and bioavailability.[3][4][5] This application note provides a detailed protocol for the covalent labeling of proteins with this compound for use in applications such as live-cell imaging, flow cytometry, and fluorescence microscopy.

The labeling strategy involves a two-step process. First, the terminal carboxylic acid of this compound is activated to a more reactive N-hydroxysuccinimide (NHS) ester. Subsequently, this amine-reactive BDP FL-PEG5-NHS ester is conjugated to primary amines (the ε-amino groups of lysine residues and the N-terminal α-amino group) on the target protein to form a stable amide bond.

Key Experimental Considerations

Successful and reproducible protein labeling requires careful optimization of several parameters.

-

pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. A pH range of 8.3-8.5 is optimal for ensuring that the primary amines are deprotonated and available for reaction while minimizing the hydrolysis of the NHS ester.

-

Protein Concentration: For efficient labeling, a protein concentration of at least 2 mg/mL is recommended.

-

Molar Ratio of Dye to Protein: The optimal molar ratio of dye to protein needs to be determined empirically for each specific protein to achieve the desired degree of labeling (DOL). A starting point is often a 10:1 to 20:1 molar ratio of dye to protein.

-

Reaction Buffers: Buffers should be free of primary amines, such as Tris, as these will compete with the protein for reaction with the NHS ester. Sodium bicarbonate or sodium borate buffers are suitable choices.

Materials and Reagents

| Reagent/Material | Specifications |

| This compound | Purity >95% |

| N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) | Reagent grade |

| Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | High-purity, amine-free |

| Target Protein | Purified, in an amine-free buffer (e.g., PBS) |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |

| Quenching Buffer | 1 M Tris-HCl or 1 M Glycine, pH 7.4-8.5 |

| Purification Column | Gel filtration column (e.g., Sephadex G-25) |

| Storage Buffer | Phosphate-buffered saline (PBS), pH 7.4 |

| Spectrophotometer | UV-Vis capable |

| Quartz Cuvettes | 1 cm path length |

Experimental Protocols

Step 1: In-situ Activation of this compound to BDP FL-PEG5-NHS ester

This step should be performed immediately before protein labeling as NHS esters are moisture-sensitive.

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Add a 1.2-fold molar excess of N,N'-Disuccinimidyl carbonate (DSC) and a catalytic amount of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA).

-

Alternatively, add a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS) and a 1.5-fold molar excess of a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The resulting solution contains the activated BDP FL-PEG5-NHS ester.

Step 2: Protein Labeling

-

Prepare the target protein solution at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

-

While gently stirring the protein solution, slowly add the calculated volume of the activated BDP FL-PEG5-NHS ester solution. A typical starting molar ratio of dye to protein is 15:1, but this should be optimized.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

(Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

Step 3: Purification of the Labeled Protein

It is crucial to remove any unreacted dye from the labeled protein.

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with a suitable storage buffer such as PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the protein-dye conjugate with the storage buffer. The labeled protein will typically be the first colored fraction to elute.

-

Collect the fractions containing the purified labeled protein.

Step 4: Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, must be determined.

-

Dilute the purified protein-dye conjugate in a suitable buffer (e.g., PBS) to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).

-

Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the BDP FL dye (approximately 502 nm).

-

Calculate the protein concentration and the DOL using the following equations.

-

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

-

Dye Concentration (M) = Aₘₐₓ / ε_dye

-

Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

-

| Parameter | Description | Typical Value for BDP FL |

| λₘₐₓ | Maximum absorbance wavelength of the dye | ~502 nm |

| ε_dye | Molar extinction coefficient of the dye at λₘₐₓ | ~80,000 M⁻¹cm⁻¹ |

| CF₂₈₀ | Correction factor (A₂₈₀ of dye / Aₘₐₓ of dye) | ~0.3 |

| ε_protein | Molar extinction coefficient of the protein at 280 nm | Protein-specific |

Note: The extinction coefficient and correction factor for BDP FL can vary slightly depending on the conjugation and buffer conditions. These values should be considered as approximations.

An ideal DOL is typically between 2 and 10 for antibodies, but the optimal value depends on the specific protein and application. A DOL that is too high can lead to fluorescence quenching and potential loss of protein function, while a DOL that is too low may result in a weak signal.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Degree of Labeling | - Inefficient activation of the carboxylic acid.- Low molar ratio of dye to protein.- Hydrolysis of the NHS ester.- Competing amines in the buffer. | - Ensure anhydrous conditions for the activation step.- Increase the molar ratio of dye to protein.- Prepare the NHS ester solution immediately before use.- Use an amine-free reaction buffer. |

| Protein Precipitation | - Over-labeling of the protein.- High concentration of organic solvent (DMSO/DMF). | - Reduce the molar ratio of dye to protein.- Decrease the reaction time.- Ensure the final concentration of the organic solvent is low. |

| No or Weak Signal in Downstream Application | - Insufficient labeling.- Quenching of the fluorophore due to over-labeling.- Labeled protein has lost its function. | - Optimize the labeling reaction to increase the DOL.- Optimize the DOL to avoid fluorescence quenching.- Perform a functional assay to confirm the activity of the labeled protein. |

Visualization of Experimental Workflow

Caption: Workflow for protein labeling with this compound.

Amine-Reactive Labeling Chemistry

Caption: Reaction of an NHS ester with a primary amine on a protein.

References

Application Notes and Protocols for Conjugating BDP FL-PEG5-acid to an Amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of BDP FL-PEG5-acid, a green fluorescent dye with a polyethylene glycol (PEG) spacer, to primary amine-containing molecules such as proteins, peptides, or amine-modified oligonucleotides. The protocols outlined below utilize the widely adopted carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Introduction

Fluorescent labeling of biomolecules is a cornerstone technique in life sciences research and drug development, enabling the visualization, tracking, and quantification of target molecules. BDP FL is a bright and photostable fluorophore with excitation and emission maxima similar to fluorescein (FITC). The inclusion of a five-unit polyethylene glycol (PEG) spacer in this compound enhances the water solubility of the dye and the resulting conjugate, and the terminal carboxylic acid allows for a straightforward conjugation to primary amines.

This protocol describes a two-step EDC/NHS coupling reaction. In the first step, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable amine-reactive NHS ester. This intermediate then reacts with a primary amine on the target molecule in the second step to form a stable amide bond.

Materials and Reagents

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (Sulfo-NHS is recommended for reactions in aqueous buffers to improve solubility and efficiency)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Note: Avoid buffers containing primary amines, such as Tris or glycine.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) appropriate for the molecular weight of the target molecule.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Standard laboratory equipment: vortex mixer, centrifuge, spectrophotometer, pH meter.

Experimental Protocols

Reagent Preparation

-

Amine-containing Molecule Solution: Prepare the amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL. If the stock solution is in a buffer containing primary amines, it must be exchanged into the Coupling Buffer via dialysis or buffer exchange chromatography.

-

This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh before each use.

-

EDC and NHS/Sulfo-NHS Stock Solutions: Prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in either anhydrous DMF/DMSO or chilled Activation Buffer immediately before use. These reagents are moisture-sensitive and should be handled accordingly.

Two-Step Conjugation Protocol

This two-step protocol is recommended to minimize the risk of protein-protein crosslinking.

Step 1: Activation of this compound

-

In a microcentrifuge tube, combine the desired molar excess of this compound with the appropriate volumes of EDC and NHS stock solutions in Activation Buffer.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-containing Molecule

-

Add the activated this compound mixture from Step 1 to the prepared amine-containing molecule solution in Coupling Buffer.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

One-Step Conjugation Protocol (Alternative)

For some applications, a one-step protocol may be sufficient.

-

Combine the amine-containing molecule, this compound, EDC, and NHS in the Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

Quenching the Reaction

-

(Optional) To stop the reaction and quench any unreacted NHS-ester, add the Quenching Solution to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate

Purification is crucial to remove unreacted dye and reaction byproducts. Size-exclusion chromatography is a common and effective method.

-

Equilibrate a size-exclusion column (e.g., Sephadex G-25) with PBS or another suitable storage buffer.

-

Apply the quenched reaction mixture to the column.

-

Collect fractions and monitor the eluate for the fluorescently labeled conjugate (typically the first colored fraction to elute) and the free dye (later fractions).

-

Pool the fractions containing the purified conjugate.

Characterization of the Conjugate

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of BDP FL (Amax, ~503 nm).

-

Calculate the concentration of the protein using the following formula:

Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

-

Calculate the DOL using the following formula:

DOL = Amax / (εdye × Protein Concentration (M))

-

εdye: The molar extinction coefficient of BDP FL at its Amax is approximately 80,000 M-1cm-1.[3]

-

An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio depends on the specific application and should be determined empirically.

Further Characterization

-

SDS-PAGE: To confirm conjugation and assess the purity of the conjugate. The labeled protein should show a fluorescent band at the expected molecular weight.

-

Mass Spectrometry: To determine the exact mass of the conjugate and confirm the number of dye molecules attached.[4]

Quantitative Data Summary

| Parameter | Recommended Value/Range | Reference(s) |

| Molar Ratios (Dye:Amine) | 5:1 to 20:1 (start with 10:1) | |

| Molar Ratios (EDC:Dye) | 2:1 to 10:1 (start with 4:1 for protein >5mg/mL) | |

| Molar Ratios (NHS:Dye) | 2:1 to 5:1 (start with 2:1) | |

| Activation pH | 4.5 - 6.0 (MES Buffer) | |

| Coupling pH | 7.2 - 8.5 (PBS or Bicarbonate Buffer) | |

| Activation Time | 15 - 30 minutes | |

| Coupling Time | 1 - 2 hours at RT or overnight at 4°C | |

| BDP FL λabs (max) | ~503 nm | |

| BDP FL λem (max) | ~509 nm | |

| BDP FL Molar Extinction Coefficient (ε) | ~80,000 M-1cm-1 | |

| BDP FL Correction Factor (CF280) | ~0.027 |

Visualizations

References

Application Notes and Protocols for BDP FL-PEG5-acid in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals